- Preparation of pyrrolidine derivatives as type 4 phosphodiesterase inhibitors and used for prevention/treatment of respiratory diseases, China, , ,

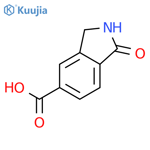

Cas no 926307-72-4 (Methyl 1-oxoisoindoline-5-carboxylate)

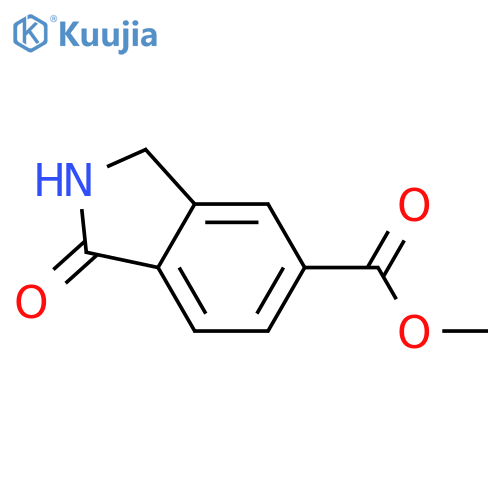

926307-72-4 structure

Nombre del producto:Methyl 1-oxoisoindoline-5-carboxylate

Número CAS:926307-72-4

MF:C10H9NO3

Megavatios:191.183362722397

MDL:MFCD13177815

CID:1040486

PubChem ID:69114316

Methyl 1-oxoisoindoline-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- Methyl 1-oxoisoindoline-5-carboxylate

- 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester

- Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate

- methyl 1-oxo-2,3-dihydroisoindole-5-carboxylate

- Methyl 2,3-dihydro-1-oxo-1H-isoindole-5-carboxylate (ACI)

- SS-6035

- Z1255425116

- EN300-3486189

- F30679

- 1H-ISOINDOLE-5-CARBOXYLIC ACID, 2,3-DIHYDRO-1-OXO-, METHYL ESTER

- CS-0112751

- BCP32396

- SY237458

- DTXSID40739842

- AKOS016006331

- AB66633

- SCHEMBL4611577

- Methyl1-oxoisoindoline-5-carboxylate

- 926307-72-4

- UPFFKPZXJRBTDT-UHFFFAOYSA-N

- MFCD13177815

-

- MDL: MFCD13177815

- Renchi: 1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-11-9(8)12/h2-4H,5H2,1H3,(H,11,12)

- Clave inchi: UPFFKPZXJRBTDT-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=C2C(C(NC2)=O)=CC=1)OC

Atributos calculados

- Calidad precisa: 191.058243149g/mol

- Masa isotópica única: 191.058243149g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 14

- Cuenta de enlace giratorio: 2

- Complejidad: 264

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.6

- Superficie del Polo topológico: 55.4Ų

Methyl 1-oxoisoindoline-5-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3486189-0.1g |

methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95.0% | 0.1g |

$65.0 | 2025-03-18 | |

| Enamine | EN300-3486189-0.25g |

methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95.0% | 0.25g |

$92.0 | 2025-03-18 | |

| Enamine | EN300-3486189-5.0g |

methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95.0% | 5.0g |

$760.0 | 2025-03-18 | |

| Chemenu | CM147249-250mg |

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95% | 250mg |

$*** | 2023-05-29 | |

| Fluorochem | 230335-1g |

Methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 95% | 1g |

£581.00 | 2022-02-28 | |

| Chemenu | CM147249-5g |

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate |

926307-72-4 | 95% | 5g |

$1197 | 2021-08-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12391-10g |

methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 95% | 10g |

$1900 | 2023-09-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC661-50mg |

Methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 96% | 50mg |

296.0CNY | 2021-07-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GC661-200mg |

Methyl 1-oxoisoindoline-5-carboxylate |

926307-72-4 | 96% | 200mg |

738.0CNY | 2021-07-15 | |

| eNovation Chemicals LLC | D968977-1g |

1-Oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester |

926307-72-4 | 95% | 1g |

$340 | 2024-07-28 |

Methyl 1-oxoisoindoline-5-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 60 °C

1.2 Reagents: Diisopropylethylamine ; 3.5 h, 60 °C

1.2 Reagents: Diisopropylethylamine ; 3.5 h, 60 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Nickel , Water Solvents: Methanol ; 6 h, 45 psi, rt

Referencia

- Preparation of benzodiazepine derivatives as novel clostridium difficile toxin inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Triethylamine , Carbon monoxide Catalysts: 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Methanol ; overnight, 3 MPa, 140 °C

Referencia

- Preparation of bioreversible promoieties for nitrogen-containing and hydroxyl-containing drugs, prodrugs and conjugates, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] ; overnight, 70 °C

Referencia

- N-Diarylmethyl carboxamides as TRPM8 antagonists and their preparation and use in treatment of TRPM8-mediated disorders, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

Referencia

- Degradable hydrogel under physiological conditions, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 19 h, 45 psi

Referencia

- Substituted imidazolidinones and related compounds as chemokine receptor binding compounds and their preparation, pharmaceutical compositions and use in the treatment of infection of target cells by human immunodeficiency virus, World Intellectual Property Organization, , ,

Methyl 1-oxoisoindoline-5-carboxylate Raw materials

- 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

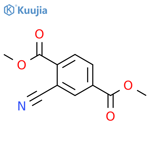

- 1,4-Benzenedicarboxylic acid, 2-cyano-, 1,4-dimethyl ester

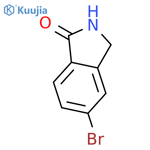

- 5-bromo-2,3-dihydro-1H-isoindol-1-one

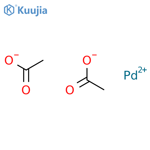

- Palladium (II) acetate

Methyl 1-oxoisoindoline-5-carboxylate Preparation Products

Methyl 1-oxoisoindoline-5-carboxylate Literatura relevante

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

926307-72-4 (Methyl 1-oxoisoindoline-5-carboxylate) Productos relacionados

- 126926-40-7(Methyl 3-(Ethylcarbamoyl)benzoate)

- 954239-52-2(Methyl 3-oxoisoindoline-5-carboxylate)

- 935269-25-3(3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid Methyl Ester)

- 171895-49-1(Methyl 4-(ethylcarbamoyl)benzoate)

- 1315343-61-3(2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile)

- 862704-70-9(<br>3-((4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoyl chlorid e)

- 13436-14-1(3-Carbethoxy-4-hydroxy-6,7-dimethoxyquinoline)

- 569658-97-5(1,3-Bis((S)-1-(naphthalen-1-yl)ethyl)-1H-i midazol-3-ium tetrafluoroborate)

- 1803795-87-0(Methyl 5-bromo-2-(3-bromopropyl)phenylacetate)

- 2228723-35-9(methyl 3-(1-azido-2-hydroxyethyl)thiophene-2-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:926307-72-4)Methyl 1-oxoisoindoline-5-carboxylate

Pureza:99%

Cantidad:5g

Precio ($):661.0